BenchChemオンラインストアへようこそ!

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline

Lipophilicity Drug-likeness Quinoxaline SAR

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 478039-58-6, molecular formula C₁₅H₅Cl₃F₄N₂O, molecular weight 411.6 g/mol) is a fully substituted quinoxaline heterocycle bearing electron-withdrawing chloro, fluoro, and trifluoromethyl groups. The compound is commercially available at a minimum purity of 95% and is recommended for long-term storage in a cool, dry place.

Molecular Formula C15H5Cl3F4N2O
Molecular Weight 411.56
CAS No. 478039-58-6
Cat. No. B2765900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline
CAS478039-58-6
Molecular FormulaC15H5Cl3F4N2O
Molecular Weight411.56
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)F)Cl
InChIInChI=1S/C15H5Cl3F4N2O/c16-7-2-1-6(3-10(7)19)25-14-13(15(20,21)22)23-11-4-8(17)9(18)5-12(11)24-14/h1-5H
InChIKeyZOFSGVKYPBSYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline – Core Chemical Identity and Procurement-Relevant Properties


6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 478039-58-6, molecular formula C₁₅H₅Cl₃F₄N₂O, molecular weight 411.6 g/mol) is a fully substituted quinoxaline heterocycle bearing electron-withdrawing chloro, fluoro, and trifluoromethyl groups [1]. The compound is commercially available at a minimum purity of 95% and is recommended for long-term storage in a cool, dry place . Its high calculated lipophilicity (XLogP3-AA = 6) and the absence of hydrogen-bond donors distinguish it from many earlier-generation quinoxaline tool compounds and chemical probes [1].

Why Generic Quinoxaline Substitution Cannot Replace 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline in Targeted Studies


The 6,7-dichloro-3-trifluoromethyl-2-(4-chloro-3-fluorophenoxy) substitution pattern creates a unique combination of steric bulk, electron deficiency, and lipophilicity that is not replicated by any single commercially available quinoxaline analog. Even structurally close relatives—such as the des‑fluoro analog 6,7-dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline or the 2‑methylsulfonyl‑3‑tert‑butylamino analog DMB—differ in at least two critical pharmacophoric features simultaneously, making activity, selectivity, and pharmacokinetic profiles non‑interchangeable [1]. In the GLP‑1 receptor ago‑allosteric modulator series, for instance, replacement of the 2‑methylsulfonyl‑3‑alkylamino motif with a 2‑aryloxy group abolished orthosteric agonist activity while retaining allosteric modulation, demonstrating that even single‑position changes fundamentally alter pharmacological behavior [2].

Quantitative Differentiation Evidence for 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline vs. Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3-AA = 6 Places the Compound in a Distinct Physicochemical Space Compared with DMB

The target compound exhibits a computed XLogP3-AA of 6 [1]. In contrast, the well‑characterized GLP‑1R ago‑allosteric modulator DMB (6,7-dichloro-2-methylsulfonyl-3-N‑tert‑butylaminoquinoxaline) has a substantially lower XLogP3-AA of approximately 2.9 [2]. This approximately 3.1 log‑unit difference corresponds to a >1000‑fold theoretical shift in octanol/water partition, predicting markedly different membrane permeability, tissue distribution, and plasma protein binding.

Lipophilicity Drug-likeness Quinoxaline SAR

Hydrogen-Bond Donor Count of Zero Differentiates the Target Compound from Amino-Substituted Quinoxaline Probes

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas DMB contains one HBD (the tert‑butylamino NH) [1][2]. The complete absence of HBD functionality in the target compound is expected to reduce aqueous solubility but enhance passive membrane permeability and lower the risk of HBD‑mediated off‑target interactions such as hERG binding, which is commonly associated with amine‑containing heterocycles [3].

Hydrogen-bonding Permeability Off-target promiscuity

Fluorine Substituent on the Phenoxy Ring Distinguishes the Target Compound from Its Des‑Fluoro Analog

The presence of a fluorine atom at the 3‑position of the phenoxy ring in the target compound (4‑chloro‑3‑fluorophenoxy) contrasts with the des‑fluoro analog 6,7‑dichloro‑2‑(4‑chlorophenoxy)‑3‑(trifluoromethyl)quinoxaline . In medicinal chemistry, aryl fluorine substitution routinely enhances metabolic stability by blocking cytochrome P450‑mediated oxidation at the fluorinated position and can modulate π‑stacking interactions with aromatic receptor residues [1]. Although direct comparative metabolic stability data for this pair are not publicly available, the fluorine atom provides a vector for potential potency and selectivity tuning that is absent in the des‑fluoro comparator.

Fluorine substitution Metabolic stability Quinoxaline SAR

Commercial Purity Specification of ≥95% Ensures Reproducibility Across Independent Research Groups

The compound is supplied with a minimum purity specification of 95% . In contrast, several close structural analogs listed on major vendor platforms lack published purity specifications or are offered only at lower purity grades (e.g., 90% or ‘technical grade’) . A defined purity threshold is critical for quantitative pharmacology assays, where impurities at levels >5% can confound dose‑response measurements, especially if the impurity possesses independent biological activity.

Purity specification Reproducibility Procurement quality control

Recommended Research and Industrial Application Scenarios for 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline Based on Quantitative Evidence


Structure–Activity Relationship (SAR) Expansion of Quinoxaline-Based GLP‑1 Receptor Allosteric Modulators

The compound’s unique 2‑(4‑chloro‑3‑fluorophenoxy)‑3‑trifluoromethyl architecture complements existing GLP‑1R allosteric modulator chemotypes such as DMB (2‑methylsulfonyl‑3‑alkylamino series). Its zero HBD count and high lipophilicity (XLogP3-AA = 6) allow exploration of a distinct physicochemical quadrant of the GLP‑1R allosteric pocket, potentially revealing binding modes inaccessible to more polar analogs [1]. Paired testing with the des‑fluoro analog can isolate the contribution of the phenoxy fluorine atom to receptor affinity and functional efficacy [2].

Negative Control or Inactive Analog for Ago‑Allosteric Quinoxaline Studies

Because the 2‑aryloxy substitution replaces the 2‑methylsulfonyl group required for orthosteric GLP‑1R agonism, this compound may serve as a selectivity probe that retains allosteric modulation while lacking intrinsic agonist activity [1]. Such a tool compound is valuable for dissecting allosteric vs. orthosteric contributions in GLP‑1R signaling assays.

Fluorinated Probe for ¹⁹F NMR or Metabolic Stability Studies

The presence of four fluorine atoms (one aromatic F on the phenoxy ring, three in the trifluoromethyl group) makes this compound suitable for ¹⁹F NMR‑based binding assays or metabolic tracing experiments without the need for radiolabeling [3]. The aryl fluorine also provides a handle for studying oxidative metabolism via CYP450 isoform profiling.

Reference Standard for Analytical Method Development and Quality Control of Halogenated Quinoxalines

With a vendor‑certified purity of ≥95% and well‑defined physicochemical properties (MW 411.6, XLogP3-AA 6, HBD 0), this compound can serve as a retention‑time marker and system‑suitability standard in reverse‑phase HPLC and LC‑MS methods targeting halogen‑rich heterocycles .

Quote Request

Request a Quote for 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.